An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde
An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of a chlorine atom and a carbaldehyde group at specific positions significantly modulates the molecule's steric and electronic characteristics, making it a valuable synthetic intermediate for drug discovery.[3] This document outlines theoretical synthetic pathways, details the essential experimental protocols for structural elucidation and spectroscopic characterization, and explores the molecule's electronic landscape through computational chemistry. The methodologies are presented with a focus on the underlying scientific principles to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.
Introduction: Significance in Medicinal Chemistry
The 1,3-benzodioxole moiety is a key building block in pharmaceutical sciences, recognized for its presence in a wide array of bioactive molecules and its ability to serve as a versatile synthetic precursor.[3][4] Its derivatives are investigated for numerous therapeutic applications, including anti-inflammatory, neuroprotective, and antitumor activities.[1][5] The addition of a chlorine atom, a common halogen in FDA-approved drugs, can enhance metabolic stability, membrane permeability, and binding affinity. Concurrently, the carbaldehyde functional group offers a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures.
5-Chloro-1,3-benzodioxole-4-carbaldehyde is therefore a compound of significant interest. Its specific substitution pattern—an electron-withdrawing chlorine atom and a formyl group ortho to the dioxole bridge—creates a unique electronic and steric profile. This guide serves to detail the structural and electronic features of this molecule, providing the necessary protocols and theoretical insights to facilitate its application in advanced chemical synthesis and drug design.
Molecular Structure and Synthesis
A complete understanding of a molecule begins with confirming its identity and structure through synthesis and characterization.
Chemical Identity
The fundamental properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-Chloro-1,3-benzodioxole-4-carbaldehyde | - |
| CAS Number | 249636-63-3 | [6] |
| Molecular Formula | C₈H₅ClO₃ | [6] |
| Molecular Weight | 184.58 g/mol | - |
| Canonical SMILES | C1=C(C=C2C(=C1Cl)OCO2)C=O | - |
Proposed Synthetic Pathway
While a specific, detailed synthesis for 5-Chloro-1,3-benzodioxole-4-carbaldehyde is not extensively documented in readily available literature, a logical and efficient pathway can be proposed. The synthesis would involve two primary steps: the chlorination of the commercially available 1,3-benzodioxole, followed by the regioselective formylation of the resulting 5-Chloro-1,3-benzodioxole.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and is the most plausible method for this transformation.[7][8][9] The 1,3-benzodioxole ring system is highly activated, and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is a mild electrophile suitable for this purpose.[10] The directing effects of the chloro and dioxole groups would favor formylation at the C4 position.
Figure 1: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Methodology and Expected Results)
Spectroscopic analysis is essential for verifying the molecular structure of the synthesized compound.
Causality: NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. For a novel or newly synthesized compound, NMR is the gold standard for structural confirmation.
Experimental Protocol: Sample Preparation and Acquisition [11][12]
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] The solution must be free of any solid particles.
-
Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any suspended impurities that could degrade spectral quality.
-
Acquisition: Place the sample in the spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[13][14]
-
Data Collection: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC) to establish connectivity.
Expected Spectral Features:
-
¹H NMR:
-
An aldehyde proton singlet (CHO) expected around δ 9.8-10.5 ppm.
-
Two aromatic protons on the benzene ring, likely appearing as doublets due to ortho-coupling, in the range of δ 7.0-7.8 ppm.
-
A singlet for the two methylene protons of the dioxole ring (O-CH₂-O) typically found between δ 6.0-6.3 ppm.
-
-
¹³C NMR:
-
A carbonyl carbon (CHO) signal in the downfield region, ~δ 185-195 ppm.
-
Aromatic carbon signals between δ 100-150 ppm. The carbons attached to oxygen and chlorine will show distinct chemical shifts.
-
The methylene carbon (O-CH₂-O) signal around δ 101-103 ppm.
-
Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The presence of the key aldehyde and aromatic C-Cl bonds can be quickly confirmed.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted.
Expected Spectral Features: [15][16][17]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1685-1705 cm⁻¹ due to conjugation with the aromatic ring.[16][17]
-
C-H Stretch (Aldehyde): Two characteristic moderate bands are expected near 2720 cm⁻¹ and 2820 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[15]
-
Aromatic C=C Stretches: Multiple bands of varying intensity between 1450-1600 cm⁻¹.
-
C-O Stretches (Dioxole): Strong bands typically observed in the 1250-1040 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, usually between 800-600 cm⁻¹.
Crystallographic Analysis (Methodology)
Causality: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[18][19][20] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state, offering unambiguous proof of structure and conformation.[21]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are paramount.[22] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The ideal crystal should be transparent, free of defects, and have dimensions of approximately 0.1-0.3 mm.[22]
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[20] It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.
Electronic Properties and Computational Analysis
Understanding the electronic landscape of a molecule is critical for predicting its reactivity, stability, and potential biological interactions.
Theoretical Framework: Density Functional Theory (DFT)
Causality: DFT is a powerful computational method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying organic molecules of this size. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely used and well-validated level of theory for predicting the geometries and electronic properties of similar organic systems.[23][24][25]
Figure 2: Workflow for computational analysis using DFT.
Key Electronic Descriptors (Theoretical)
Significance: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).[26] The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap generally suggests higher reactivity.[27][28]
Significance: The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.[26][29]
-
Red regions (negative potential) indicate electron-rich areas, susceptible to electrophilic attack (e.g., the carbonyl oxygen).
-
Blue regions (positive potential) indicate electron-poor areas, susceptible to nucleophilic attack (e.g., the carbonyl carbon and the aldehydic proton).
-
Green regions represent neutral potential.
| Theoretical Parameter | Significance |
| EHOMO (Energy of HOMO) | Correlates with ionization potential; indicates electron-donating ability. |
| ELUMO (Energy of LUMO) | Correlates with electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability.[28] |
| Molecular Electrostatic Potential | Maps electron density to predict sites for intermolecular interactions. |
| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on individual atoms. |
Relevance in Drug Discovery and Conclusion
5-Chloro-1,3-benzodioxole-4-carbaldehyde is not just a chemical curiosity but a potent intermediate for pharmaceutical development. The aldehyde group can be readily converted into a variety of other functionalities—amines, alcohols, carboxylic acids, or used in condensation reactions to build complex heterocyclic systems. The specific substitution pattern may impart desirable properties for kinase inhibitors, GPCR ligands, or other drug classes where substituted aromatic scaffolds are prevalent.
This guide has provided a structured approach to understanding this molecule, from its logical synthesis to its detailed structural and electronic characterization. By following the outlined experimental and computational protocols, researchers can confidently verify its structure and predict its reactivity, thereby accelerating its application in the synthesis of novel therapeutic agents.
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